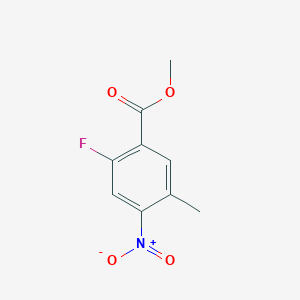

Methyl 2-fluoro-5-methyl-4-nitrobenzoate

Description

Significance of Aryl Carboxylate Esters as Organic Scaffolds

Aryl carboxylate esters, or aryl esters, are a fundamental class of organic compounds characterized by an ester group directly attached to an aromatic ring. They are prevalent structural units in a wide array of natural products, pharmaceuticals, agrochemicals, and polymers. researchgate.net Their significance in organic synthesis stems from their dual role as both stable, protected forms of carboxylic acids and phenols, and as reactive intermediates capable of undergoing various chemical transformations.

These compounds serve as indispensable building blocks and versatile scaffolds for constructing more complex molecular architectures. nih.gov The ester functional group can be readily hydrolyzed to yield the corresponding carboxylic acid or transesterified, while the aromatic ring can participate in numerous reactions, including electrophilic and nucleophilic substitutions. Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, have further expanded the utility of aryl esters, allowing for their efficient synthesis and derivatization under mild conditions. researchgate.netorganic-chemistry.org Their role as key intermediates in the production of high-value molecules underscores their importance in synthetic chemistry. doi.org

Role of Fluorine and Nitro Groups in Aromatic System Reactivity

The chemical behavior of an aromatic ring is profoundly influenced by its substituents. Fluorine atoms and nitro groups, in particular, exert powerful electronic effects that dramatically alter the reactivity of the benzene (B151609) ring to which they are attached.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect generally deactivates the aromatic ring towards electrophilic aromatic substitution. However, fluorine can also donate lone-pair electrons through a resonance effect (+M), although this is weaker than its inductive pull. In the context of nucleophilic aromatic substitution (SNAr), the powerful inductive effect of fluorine is crucial. It stabilizes the negatively charged intermediate (the Meisenheimer complex), thereby lowering the activation energy and increasing the reaction rate, especially when positioned ortho or para to the reaction center. stackexchange.com This makes aryl fluorides surprisingly reactive in SNAr reactions compared to other aryl halides. stackexchange.com The incorporation of fluorine can also enhance properties like thermal stability and metabolic resistance in the final products. acs.orgresearchgate.net

Nitro Group: The nitro group (-NO₂) is one of the strongest electron-withdrawing groups used in organic chemistry, acting through both a powerful inductive (-I) and resonance (-M) effect. numberanalytics.comnumberanalytics.com This strong deactivation makes the aromatic ring significantly less reactive towards electrophilic attack. quora.com The electron density is most depleted at the ortho and para positions, which directs incoming electrophiles to the relatively less deactivated meta position. quora.com Conversely, this severe electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution, particularly when the nitro group is positioned ortho or para to a suitable leaving group (like a halogen). msu.edu The nitro group can also be readily reduced to an amino group (-NH₂), providing a synthetic pathway to anilines, which are themselves critical precursors for dyes, pharmaceuticals, and other materials. numberanalytics.commsu.educsbsju.edu

Overview of Substituted Aromatic Building Blocks in Chemical Synthesis

Substituted aromatic compounds are foundational building blocks in the synthesis of a vast range of organic molecules. thieme-connect.com They serve as key intermediates for creating pharmaceuticals, dyes, polymers, and advanced materials. tandfonline.com The ability to introduce various functional groups onto a simple benzene ring allows chemists to fine-tune the electronic and steric properties of a molecule, guiding its reactivity in subsequent synthetic steps.

Academic Research Context of Methyl 2-Fluoro-5-Methyl-4-Nitrobenzoate and Related Derivatives

This compound belongs to a family of poly-substituted aromatic compounds that are primarily of interest as intermediates in multi-step organic syntheses. While specific, in-depth academic studies focusing solely on this exact molecule are not prominent, its structural features place it firmly within a class of compounds widely researched for their synthetic utility. The combination of a nucleophilic substitution-activating nitro group, a labile fluorine atom, and an ester functional group makes it a well-designed precursor for further chemical modification.

Research on related derivatives highlights the synthetic strategies these molecules enable. For instance, compounds like Methyl 5-fluoro-2-methyl-3-nitrobenzoate are used in the synthesis of heterocyclic structures such as 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. chemicalbook.com The reactivity of similar nitro-fluoro benzoates is exploited in nucleophilic substitution reactions where the fluorine atom is displaced by various nucleophiles. The nitro group in these structures not only activates the ring for such substitutions but also serves as a synthetic handle for later conversion into an amine, opening pathways to different families of compounds. innospk.com The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification.

The table below compares this compound with some of its closely related structural isomers and analogs that appear in chemical literature and supplier catalogs, illustrating the variety of available building blocks with this substitution pattern.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Methyl 2-fluoro-5-nitrobenzoate | 2965-22-2 | C₈H₆FNO₄ | 199.14 |

| Methyl 4-fluoro-2-nitrobenzoate | 151504-81-3 | C₈H₆FNO₄ | 199.14 |

| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 | C₉H₈FNO₄ | 213.16 |

| Methyl 4-fluoro-5-methyl-2-nitrobenzoate | 1184494-06-1 | C₉H₈FNO₄ | 213.16 |

| Methyl 2-chloro-4-fluoro-5-nitrobenzoate | 85953-30-6 | C₈H₅ClFNO₄ | 233.58 |

The primary academic interest in this compound and its relatives lies in their application as bespoke building blocks for constructing larger, often biologically active, target molecules. Their synthesis and reactions are typically embedded within broader research programs focused on medicinal chemistry or materials science.

Properties

IUPAC Name |

methyl 2-fluoro-5-methyl-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-5-3-6(9(12)15-2)7(10)4-8(5)11(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUBAPROZAANKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Fluoro 5 Methyl 4 Nitrobenzoate

Precursor Synthesis Strategies and Regioselective Considerations

The principal precursor for the target compound is 2-fluoro-5-methyl-4-nitrobenzoic acid. Its synthesis is typically achieved by the nitration of 2-fluoro-5-methylbenzoic acid. The methodologies to obtain this key intermediate and subsequently the final ester product are detailed below.

The introduction of a nitro group onto the aromatic ring of a 2-fluoro-5-methylbenzoic acid derivative is a critical step, governed by the principles of electrophilic aromatic substitution.

The nitration of benzoic acid and its derivatives is commonly performed using a "mixed acid" system. google.com This classic protocol involves a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comtruman.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comyoutube.com

The reaction is typically conducted at low temperatures, often between 0°C and 15°C, to control the rate of reaction and minimize the formation of side products. truman.eduorgsyn.org The substituted benzoic acid is dissolved in the sulfuric acid, and the nitric acid is added slowly to the cooled mixture. truman.edu After the addition is complete, the reaction is allowed to proceed for a set time before being quenched by pouring it over ice, which causes the nitrated product to precipitate. truman.eduorgsyn.org

Table 1: Typical Conditions for Classical Nitration of Benzoic Acid Derivatives

| Parameter | Condition | Purpose |

| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | Generates the active electrophile, nitronium ion (NO₂⁺). |

| Temperature | 0°C to 15°C | Controls reaction rate and minimizes byproduct formation. |

| Solvent | Concentrated H₂SO₄ | Dissolves the substrate and facilitates nitronium ion formation. |

| Work-up | Pouring onto ice | Precipitates the solid nitrated product from the acid mixture. |

Achieving the correct placement of the nitro group at the C4 position of 2-fluoro-5-methylbenzoic acid is the central challenge of this synthetic step. Regioselectivity is dictated by the electronic properties of the substituents already present on the aromatic ring and the reaction conditions.

The primary method for controlling regioselectivity in classical nitrations is strict temperature management. truman.edu Running the reaction at consistently low temperatures helps to favor the thermodynamically preferred product and suppress the formation of other isomers. In some cases, alternative nitrating agents or the use of solid acid catalysts can be employed to enhance selectivity, although the mixed acid system remains the most common approach for this type of transformation. wikipedia.org

The position of electrophilic attack by the nitronium ion on the 2-fluoro-5-methylbenzoic acid ring is determined by the cumulative directing effects of the three existing substituents: the fluoro group, the methyl group, and the carboxylic acid group.

Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and is a deactivating meta-director. youtube.comyoutube.com It removes electron density from the ring, making the substitution reaction slower than it would be for benzene (B151609) itself. youtube.com It directs incoming electrophiles to the positions meta to itself (C3 and C5).

Methyl (-CH₃): An alkyl group like methyl is electron-donating through an inductive effect and is therefore an activating ortho, para-director. chemistrytalk.org It increases the electron density of the ring, particularly at the positions ortho and para to itself. In this precursor, it would direct to C4 and C6.

When considering the nitration of 2-fluoro-5-methylbenzoic acid, the outcome is a consensus of these effects. The nitro group will preferentially add to the most activated (or least deactivated) position. Position C4 is ortho to the activating methyl group and meta to the deactivating fluoro group, making it a highly favorable site for electrophilic attack. Position C6 is para to the fluoro group and ortho to the methyl group, but may experience some steric hindrance. Position C3 is ortho to the fluoro group and meta to the carboxylic acid, another possibility. However, the strong activating effect of the methyl group directing to the C4 position generally governs the regiochemical outcome, leading to the desired 2-fluoro-5-methyl-4-nitrobenzoic acid as the major product.

Table 2: Summary of Substituent Directing Effects

| Substituent | Position on Precursor | Electronic Effect | Directing Influence |

| Carboxylic Acid (-COOH) | C1 | Electron-Withdrawing (Deactivating) | meta (to C3, C5) |

| Fluoro (-F) | C2 | Inductively Withdrawing, Resonantly Donating (Deactivating) | ortho, para (to C3, C6) |

| Methyl (-CH₃) | C5 | Electron-Donating (Activating) | ortho, para (to C4, C6) |

The synthesis of the starting material, 2-fluoro-5-methylbenzoic acid, can be envisioned through various routes involving the sequential introduction of the required functional groups onto a simpler aromatic core. For instance, a synthetic pathway could involve the Friedel-Crafts alkylation of fluorobenzoic acid or the halogenation of methylbenzoic acid, followed by functional group interconversions. However, specific, documented high-yield syntheses for 2-fluoro-5-methylbenzoic acid often start from precursors that already contain several of the required substituents, such as 2-bromo-5-methylbenzoic acid, which can undergo halogen exchange reactions. acs.org The precise strategy depends on the availability and cost of the initial starting materials.

Once the precursor 2-fluoro-5-methyl-4-nitrobenzoic acid has been synthesized and purified, the final step is its conversion to the methyl ester. The most common and direct method for this transformation is the Fischer-Speier esterification. chegg.com

This reaction involves heating the carboxylic acid in an excess of methanol (B129727), which serves as both the solvent and the reactant, in the presence of a catalytic amount of a strong mineral acid, typically sulfuric acid. sigmaaldrich.comtruman.edu The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. sigmaaldrich.com The reaction is an equilibrium process. To drive the reaction to completion and achieve a high yield of the ester, a large excess of methanol is used, and it is crucial that the reagents are dry, as the presence of water can shift the equilibrium back toward the carboxylic acid. chegg.comtruman.edu The reaction is typically heated to reflux for several hours. truman.edu

Table 3: Key Parameters for Fischer Esterification

| Parameter | Condition | Purpose |

| Alcohol | Methanol (in excess) | Acts as both reactant and solvent; drives equilibrium forward. |

| Catalyst | Concentrated H₂SO₄ | Protonates the carboxylic acid to activate it for nucleophilic attack. |

| Temperature | Reflux | Increases the rate of reaction. |

| Conditions | Anhydrous (dry) | Prevents the reverse reaction (ester hydrolysis) and maximizes yield. |

More modern techniques, such as using microwave irradiation in a sealed vessel, have been shown to accelerate the esterification of similar substituted benzoic acids, sometimes leading to improved yields and significantly shorter reaction times. usm.my

Esterification of Carboxylic Acid Precursors

Direct Acid-Catalyzed Esterification with Methanol

Direct esterification, often referred to as Fischer esterification, is a fundamental and widely used method for producing esters. This reaction involves treating the parent carboxylic acid, 2-fluoro-5-methyl-4-nitrobenzoic acid, with methanol in the presence of a strong acid catalyst.

The general reaction is as follows:

2-fluoro-5-methyl-4-nitrobenzoic acid + Methanol ⇌ Methyl 2-fluoro-5-methyl-4-nitrobenzoate + Water

A strong acid, typically concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. chemicalbook.com The reaction is reversible, and to drive the equilibrium towards the product side, an excess of methanol is often used, which also serves as the solvent. chemicalbook.com Another strategy to improve the yield is the removal of water as it is formed.

Esterification via Acyl Halides (e.g., Acid Chlorides)

An alternative, often faster and irreversible, method for synthesizing esters is through an acyl halide intermediate. This two-step process begins with the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with methanol to form the desired ester.

Step 1: Formation of the Acyl Chloride 2-fluoro-5-methyl-4-nitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com

Step 2: Esterification The resulting acyl chloride, 2-fluoro-5-methyl-4-nitrobenzoyl chloride, is then treated with methanol. This reaction is rapid and typically proceeds at room temperature or below, yielding this compound and hydrochloric acid (HCl).

A general procedure involves suspending the carboxylic acid in a dry, inert solvent like dichloromethane (B109758) (DCM), adding oxalyl chloride and a catalytic amount of DMF, and stirring at room temperature until gas evolution ceases. chemicalbook.com Subsequently, excess methanol is added, and after a short period, the solvent is removed under reduced pressure to yield the crude ester. chemicalbook.com This method is particularly useful when the carboxylic acid is sensitive to the high temperatures and strong acidic conditions of direct esterification.

Development and Optimization of Synthetic Routes

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and by-product formation. Key parameters for the synthesis of this compound include temperature, reaction time, and the concentration of reactants and catalysts.

For direct acid-catalyzed esterification, temperature control is vital. For instance, procedures for analogous compounds specify temperatures ranging from 50°C to 65°C. chemicalbook.comchemicalbook.com While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired by-products. The reaction time is another critical factor; syntheses of similar esters report times from a few hours to 16 hours. chemicalbook.comchemicalbook.comchemicalbook.com Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time, as prolonged heating can sometimes decrease selectivity. scielo.brgoogle.com

To shift the reaction equilibrium and enhance yield, dehydrating agents like molecular sieves can be added to remove the water formed during the reaction. chemicalbook.com In the acyl halide route, careful control of temperature, often starting at 0°C during the addition of reagents, can help manage the exothermic nature of the reaction and improve the purity of the final product. chemicalbook.com

| Analogous Compound | Method | Catalyst/Reagent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 2-fluoro-3-nitrobenzoate | Direct Esterification | H₂SO₄ | 50°C | 16 h | 93% | chemicalbook.com |

| Methyl 2-chloro-4-fluoro-5-nitrobenzoate | Direct Esterification | H₂SO₄ | 65°C | 7 h | Not specified | chemicalbook.com |

| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | Via Acyl Halide (in situ) | SOCl₂ | Reflux | 16 h | 25% (over 2 steps) | chemicalbook.com |

| Methyl 2-fluoro-3-nitrobenzoate | Via Acyl Halide | Oxalyl Chloride/DMF | 20°C | ~5 min | 99% | chemicalbook.com |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the efficiency and selectivity of esterification reactions. In direct acid-catalyzed esterification, methanol often serves as both a reactant and the solvent. Its use in excess helps to drive the reaction forward.

For the acyl halide pathway, an inert aprotic solvent is required to prevent reaction with the chlorinating agent and the acyl chloride intermediate. Dichloromethane (DCM) is a common choice due to its inertness and ease of removal after the reaction is complete. chemicalbook.com Other solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) can also be employed, particularly in variations of the esterification process that might involve different activating agents or reaction conditions. echemi.com Studies on other esterification reactions have shown that the solvent can influence both the rate of reaction and the product distribution, with solvents like acetonitrile sometimes offering a better balance between conversion and selectivity compared to others like benzene or DCM. scielo.br

Catalytic Approaches in Synthesis

While homogeneous strong Brønsted acids like sulfuric acid are traditional catalysts for direct esterification, modern synthetic chemistry has explored alternative catalytic systems to improve efficiency and simplify product purification. chemicalbook.comchemicalbook.com

Heterogeneous solid acid catalysts are a promising alternative. These catalysts, such as zirconium-titanium oxides or metal-organic frameworks (MOFs) like UiO-66-NH₂, offer several advantages. mdpi.comrsc.org They can be easily separated from the reaction mixture by filtration, simplifying the workup process and allowing for catalyst recycling, which aligns with the principles of green chemistry. mdpi.com These solid acids can effectively catalyze the esterification of various benzoic acids with methanol, sometimes under milder conditions or with reduced reaction times compared to traditional methods. mdpi.comrsc.org Lewis acids have also been reported as catalysts for esterification, providing another avenue for synthetic chemists to explore. mdpi.com

Purification and Isolation Techniques in Laboratory Scale Synthesis

Following the completion of the synthesis, a systematic purification and isolation procedure is necessary to obtain this compound in high purity. The specific workup depends on the synthetic method used.

For acid-catalyzed reactions, the first step is typically to neutralize the acid catalyst. This is achieved by washing the reaction mixture with an aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃), until the aqueous layer is neutral or slightly basic. chemicalbook.comchemicalbook.com

A standard liquid-liquid extraction is then performed. The crude product is dissolved in an organic solvent immiscible with water, such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (DCM). This organic solution is washed sequentially with water and brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities. chemicalbook.comechemi.com The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. chemicalbook.comchemicalbook.com

If the product precipitates from the reaction mixture, as can happen when the mixture is poured into ice water, it can be collected by filtration. chemicalbook.com

For products that are not sufficiently pure after these basic steps, column chromatography is the most common method for purification. The crude material is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. An appropriate mobile phase (eluent), often a mixture of nonpolar and polar solvents like petroleum ether and ethyl acetate, is passed through the column to separate the desired product from any remaining starting materials or by-products. chemicalbook.comechemi.com

Spectroscopic Data for this compound Not Publicly Available

Efforts to locate specific information regarding the advanced spectroscopic characterization and structural elucidation of this particular molecule have been unsuccessful. This includes a thorough search for experimental data pertaining to:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, or two-dimensional NMR (COSY, HMQC, HMBC, NOESY) spectra or data sets for this compound could be retrieved.

Vibrational Spectroscopy: Similarly, no Infrared (IR) spectroscopy data detailing the characteristic vibrational frequencies of the functional groups present in this compound was found.

The searches conducted did yield spectroscopic information for various isomers and structurally related compounds, such as "Methyl 2-fluoro-5-nitrobenzoate" and "Methyl 4-fluoro-5-methyl-2-nitrobenzoate." However, due to the specific substitution pattern of the requested compound, this data cannot be used to accurately describe the spectroscopic properties of this compound.

The absence of a specific CAS (Chemical Abstracts Service) number for this compound further complicates targeted searches within specialized chemical databases.

Consequently, without the foundational experimental data, it is not possible to generate the requested scientific article focusing solely on the advanced spectroscopic characterization and structural elucidation of this compound. The creation of such an article would necessitate access to primary research data that appears not to have been published or is not indexed in accessible scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a valuable analytical technique that provides complementary information to infrared (IR) spectroscopy for determining the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, typically from a laser. The resulting Raman shifts correspond to the vibrational frequencies of the molecule. Vibrational modes that involve a change in the polarizability of the molecule are Raman active.

For Methyl 2-fluoro-5-methyl-4-nitrobenzoate, the Raman spectrum is expected to exhibit characteristic peaks corresponding to its various functional groups and the substituted benzene (B151609) ring. Key vibrational modes that would likely be prominent in the Raman spectrum include:

Nitro Group (NO₂) Vibrations: The symmetric and asymmetric stretching vibrations of the NO₂ group are expected to be strong in the Raman spectrum. The symmetric stretch typically appears in the range of 1300-1370 cm⁻¹, and the asymmetric stretch is found at higher wavenumbers, generally between 1500-1570 cm⁻¹.

Carbonyl Group (C=O) Stretching: The stretching vibration of the ester carbonyl group is a strong Raman scatterer and is anticipated to appear in the region of 1720-1740 cm⁻¹.

Aromatic Ring Vibrations: The benzene ring will exhibit several characteristic vibrations. The ring stretching modes, often referred to as quadrant, semicircle, and octant stretches, are expected in the 1400-1650 cm⁻¹ region. The ring breathing mode, a symmetric expansion and contraction of the ring, is typically a strong and sharp peak in the Raman spectrum, often found near 1000 cm⁻¹.

C-F and C-H Vibrations: The C-F stretching vibration is expected in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the methyl C-H stretches will be observed in the 2850-3000 cm⁻¹ range.

Analysis of related nitrobenzoic acids and their derivatives suggests that the exact positions of these bands will be influenced by the electronic effects of the substituents (fluoro, methyl, and nitro groups) and their positions on the benzene ring. researchgate.netresearchgate.net

Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| NO₂ Symmetric Stretch | 1300 - 1370 | Strong |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| Aromatic C=C Stretches | 1400 - 1650 | Medium to Strong |

| Aromatic Ring Breathing | ~1000 | Strong, Sharp |

| C-F Stretch | 1000 - 1400 | Medium |

| Aromatic C-H Stretch | >3000 | Medium |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is a crucial tool for the unambiguous identification of chemical compounds. longdom.orgresearchgate.net Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of a molecule, which in turn can be used to deduce its elemental composition. longdom.orgthermofisher.com

For this compound, with the molecular formula C₉H₈FNO₄, the theoretical exact mass of the molecular ion [M]⁺ can be calculated by summing the exact masses of the most abundant isotopes of each element.

Calculation of Theoretical Exact Mass

Carbon (⁹C): 9 x 12.000000 = 108.000000

Hydrogen (¹H): 8 x 1.007825 = 8.062600

Fluorine (¹⁹F): 1 x 18.998403 = 18.998403

Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074

Oxygen (¹⁶O): 4 x 15.994915 = 63.979660

Total Exact Mass: 213.043737 u

An experimental HRMS measurement of the molecular ion peak that matches this theoretical value to within a few parts per million (ppm) would confirm the elemental composition of this compound.

Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (u) |

|---|---|---|

| [M]⁺ | C₉H₈FNO₄ | 213.0437 |

| [M+H]⁺ | C₉H₉FNO₄ | 214.0516 |

In mass spectrometry, after the initial ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. The fragmentation of methyl nitrobenzoate derivatives is influenced by the stability of the resulting ions and neutral losses. chegg.comnih.gov

For this compound, several characteristic fragmentation pathways can be predicted:

Loss of the Methoxy (B1213986) Group (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃) to form an acylium ion. This would result in a peak at m/z 182.

[C₉H₈FNO₄]⁺• → [C₈H₅FNO₃]⁺ + •OCH₃

Loss of the Nitro Group (-NO₂): The nitro group can be lost as a neutral molecule (NO₂) or a radical (•NO₂). Loss of •NO₂ would lead to a fragment at m/z 167.

[C₉H₈FNO₄]⁺• → [C₉H₈FO₂]⁺ + •NO₂

Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions is also a common process. For example, the acylium ion at m/z 182 could lose CO to give a fragment at m/z 154.

[C₈H₅FNO₃]⁺ → [C₇H₅FNO₂]⁺ + CO

The relative abundances of these and other fragment ions would provide strong evidence for the arrangement of the substituents on the benzene ring.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 213 | [C₉H₈FNO₄]⁺• | (Molecular Ion) |

| 182 | [C₈H₅FNO₃]⁺ | •OCH₃ |

| 167 | [C₉H₈FO₂]⁺ | •NO₂ |

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid.

While a crystal structure for this compound is not publicly available, analysis of related structures, such as methyl 4-hydroxy-3-nitrobenzoate, provides insights into the expected molecular geometry. mdpi.comresearchgate.net The benzene ring would be expected to be largely planar. The substituents—the methyl ester, fluoro, methyl, and nitro groups—will have specific orientations relative to the ring. The nitro and methyl ester groups are likely to be slightly twisted out of the plane of the benzene ring to minimize steric hindrance.

Predicted Crystallographic Parameters for this compound (based on analogues)

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Bond Length C-F | ~1.35 Å |

| Bond Length C-N (nitro) | ~1.48 Å |

| Bond Length N-O (nitro) | ~1.22 Å |

| Bond Length C=O (ester) | ~1.20 Å |

| Dihedral Angle (Ring-NO₂) | 5-15° |

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. These interactions dictate the physical properties of the solid, including its melting point and solubility. mdpi.comresearchgate.net

For this compound, the crystal packing is expected to be influenced by several types of non-covalent interactions:

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic or methyl C-H groups and the oxygen atoms of the nitro or carbonyl groups are likely to be a significant factor in the crystal packing. These interactions often link molecules into chains or sheets. iucr.orgnih.gov

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, where the electron-rich π systems are attracted to each other. These interactions would likely be offset due to the presence of the electron-withdrawing nitro group.

Dipole-Dipole Interactions: The polar C-F, C=O, and C-NO₂ bonds will create molecular dipoles, leading to dipole-dipole interactions that help to organize the molecules in the crystal lattice.

The interplay of these weak interactions would result in a densely packed, stable crystal structure. The specific arrangement would aim to maximize attractive forces while minimizing repulsive interactions. mdpi.comresearchgate.net

Computational and Theoretical Investigations of this compound Remain Largely Unexplored

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that specific computational and theoretical investigations for the chemical compound This compound are not publicly available. While computational studies, including Density Functional Theory (DFT) analyses, are common for characterizing novel or significant compounds, no such detailed studies appear to have been published for this specific molecule.

The user's request for an article focusing on the quantum chemical calculations, frontier molecular orbitals, electrostatic potential surfaces, and reaction mechanisms of this compound could not be fulfilled due to the absence of requisite research data. The strict adherence to sourcing information solely on this compound prevents the inclusion of data from related or analogous structures.

General computational chemistry principles suggest that such studies would provide valuable insights into the molecule's properties. For instance:

Density Functional Theory (DFT) studies would be instrumental in determining the optimized molecular geometry, bond lengths, and bond angles. This would reveal how the fluorine, methyl, and nitro groups influence the electronic structure and planarity of the benzene ring.

Frontier Molecular Orbital (HOMO-LUMO) analysis would be crucial for predicting the compound's chemical reactivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would indicate its kinetic stability and potential for participating in chemical reactions.

Molecular Electrostatic Potential (MEP) surface analysis would identify the electron-rich and electron-deficient regions of the molecule, offering insights into its intermolecular interactions and the sites susceptible to nucleophilic and electrophilic attack.

Computational modeling of reaction pathways would elucidate the mechanisms of transformations involving this compound, including the identification of transition states and the calculation of activation energies.

While such theoretical investigations are foundational for understanding the chemical behavior of a compound, the scientific community has yet to publish research focusing specifically on this compound. The existing literature does contain studies on structurally similar compounds, such as various isomers of fluoronitrobenzoates and methylnitrobenzoates. However, the specific combination and positioning of the fluoro, methyl, and nitro substituents on the methyl benzoate (B1203000) scaffold would result in a unique electronic and steric profile, making direct extrapolation from these related molecules scientifically unsound for a focused analysis.

Therefore, the sections and subsections outlined in the user's request—from DFT studies on molecular geometry to the energetic landscape of its transformations—remain areas for future research. Without dedicated studies on this compound, a scientifically accurate and detailed article as requested cannot be generated at this time.

Computational and Theoretical Investigations

Prediction of Spectroscopic Properties

Computational spectroscopy is a standard approach for predicting and interpreting the spectra of organic molecules. Methods like DFT and its time-dependent extension (TD-DFT) can calculate the spectroscopic parameters for nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and electronic (UV-Visible) spectroscopy with a high degree of accuracy. nih.govnih.gov For a molecule like Methyl 2-fluoro-5-methyl-4-nitrobenzoate, these calculations would typically employ functionals such as B3LYP and basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

The prediction of NMR spectra is a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate the isotropic magnetic shielding tensors of nuclei. dntb.gov.ua These values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).

For this compound, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts can be calculated. The predicted shifts would be influenced by the electronic environment of each nucleus. For instance:

The aromatic protons and carbons would be significantly affected by the substituents. The strongly electron-withdrawing nitro group (-NO₂) is expected to cause a downfield shift (higher ppm) for nearby nuclei, particularly the proton at C6. arpgweb.com

The electronegative fluorine atom at C2 would also induce a downfield shift on adjacent nuclei and introduce characteristic C-F coupling constants.

The electron-donating methyl group (-CH₃) at C5 would cause a slight upfield shift (lower ppm) for the protons and carbons of the aromatic ring to which it is attached.

The protons of the methyl ester (-OCH₃) group would appear as a singlet in the ¹H NMR spectrum, with a chemical shift typical for such functional groups.

An illustrative table of expected ¹³C NMR chemical shifts, based on computational studies of similar substituted nitrobenzoates, is provided below.

| Carbon Atom | Expected Chemical Shift Range (ppm) | Primary Influencing Factors |

|---|---|---|

| C=O (ester) | 164-168 | Carbonyl environment |

| C1 | 128-132 | Attachment to ester group |

| C2 | 158-162 (doublet) | Attachment to electronegative F (strong ¹JCF coupling) |

| C3 | 125-129 (doublet) | Meta to NO₂ and F (smaller ²JCF coupling) |

| C4 | 148-152 | Attachment to electron-withdrawing NO₂ |

| C5 | 138-142 | Attachment to electron-donating CH₃ |

| C6 | 122-126 | Ortho to NO₂ and CH₃ |

| -OCH₃ | 52-55 | Ester methyl group |

| Ar-CH₃ | 18-22 | Aromatic methyl group |

Note: The values in this table are illustrative and represent typical ranges for similar compounds. Actual values would require specific DFT/GIAO calculations.

Theoretical vibrational spectroscopy via DFT is used to predict the infrared (IR) and Raman spectra of molecules. nih.govarxiv.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. These calculated frequencies are often uniformly scaled by a small factor (e.g., 0.961) to correct for anharmonicity and achieve better agreement with experimental data. nih.gov

For this compound, the predicted spectrum would feature characteristic bands for its functional groups:

-NO₂ Group: Strong asymmetric and symmetric stretching vibrations, typically found in the 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹ regions, respectively. researchgate.net

-COOCH₃ Group: A very strong C=O stretching band around 1720-1740 cm⁻¹ and C-O stretching vibrations at lower frequencies.

C-F Bond: A characteristic C-F stretching vibration, expected in the 1200-1300 cm⁻¹ range.

Aromatic Ring: C-H stretching modes above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region.

-CH₃ Groups: Symmetric and asymmetric C-H stretching modes typically between 2850-3000 cm⁻¹.

A representative table of key predicted vibrational frequencies is shown below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Methyl C-H Stretch | 2900-3000 | Medium-Weak |

| C=O Stretch (Ester) | 1720-1740 | Very Strong (IR) |

| Aromatic C=C Stretch | 1400-1610 | Medium-Strong |

| NO₂ Asymmetric Stretch | 1500-1570 | Very Strong (IR) |

| NO₂ Symmetric Stretch | 1300-1370 | Strong (IR) |

| C-F Stretch | 1200-1300 | Strong (IR) |

Note: This table presents expected frequency ranges for the functional groups present in the molecule. Precise values and assignments require specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra of molecules in the UV-Visible range. rsc.orgsoton.ac.uk The calculation provides the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the substituted benzene (B151609) ring. The presence of the nitro group, a strong chromophore, is known to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. nih.gov TD-DFT calculations can model these transitions and predict the λmax values. For nitroaromatic compounds, the choice of functional can be critical, with range-separated functionals like CAM-B3LYP sometimes providing more accurate results than the more common B3LYP, especially for charge-transfer states. nih.gov

| Predicted λmax (nm) | Oscillator Strength (f) | Predominant Transition Type |

|---|---|---|

| ~270-290 | > 0.1 | π→π |

| ~310-340 | < 0.1 | n→π |

Note: The data represents a typical theoretical prediction for a substituted nitroaromatic compound. The exact values are dependent on the computational method and solvent model used.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) models aim to correlate the chemical structure of a series of compounds with their reactivity in chemical reactions. These models are fundamental in physical organic chemistry for understanding reaction mechanisms and predicting reaction rates.

Linear Free Energy Relationships (LFERs) are a cornerstone of SRR, postulating that the change in Gibbs free energy for a series of related reactions is proportional to the change in free energy of a reference reaction. utexas.edu The most well-known LFER is the Hammett equation:

log(k/k₀) = σρ

where k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively. wikipedia.orglibretexts.org The substituent constant (σ) quantifies the electronic effect (inductive and resonance) of a substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these electronic effects. utexas.eduwikipedia.org

For this compound, the Hammett equation can be used to estimate the influence of its substituents on various reactions, such as the hydrolysis of the ester group.

Nitro group (-NO₂): This is a strongly electron-withdrawing group with a large positive σ value (σₚ = +0.78). wikipedia.org It deactivates the ring towards electrophilic substitution and stabilizes negative charge, thus accelerating reactions where a negative charge develops in the transition state (positive ρ value), such as nucleophilic aromatic substitution or ester hydrolysis.

Methyl group (-CH₃): This is an electron-donating group with a negative σ value (σₚ = -0.17). wikipedia.org It activates the ring towards electrophilic substitution and would slightly decrease the rate of reactions favored by electron-withdrawing groups.

| Substituent | Hammett Constant (σpara) | Electronic Effect |

|---|---|---|

| -NO₂ (Nitro) | +0.78 | Strongly Electron-Withdrawing |

| -F (Fluoro) | +0.06 | Weakly Electron-Withdrawing |

| -CH₃ (Methyl) | -0.17 | Weakly Electron-Donating |

| -H (Hydrogen) | 0.00 | Reference |

Source: Hammett constant values are widely tabulated in physical organic chemistry literature. wikipedia.orgscispace.com

Quantitative Structure-Activity Relationship (QSAR) models represent a broader, more generalized approach to SRR. These models use statistical methods to correlate chemical reactivity or biological activity (like toxicity) with a wider array of molecular descriptors. nih.govresearchgate.net For nitroaromatic compounds, QSAR models are frequently developed to predict properties like toxicity or environmental fate. nih.govmdpi.commdpi.com

The descriptors used in these models can include:

Electronic Descriptors: Such as the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), which relates to the compound's ability to accept an electron, a key step in the mechanism of toxicity for many nitroaromatics. mdpi.com

Hydrophobicity Descriptors: Commonly the logarithm of the octanol-water partition coefficient (log Kow), which models the transport of the compound to its site of action. mdpi.com

Topological and Steric Descriptors: Parameters that describe the size, shape, and connectivity of the molecule.

A QSAR model developed from a large dataset of diverse nitroaromatic compounds could be used to predict the reactivity or toxicity of this compound without direct experimental measurement. nih.govmdpi.com The model would use the calculated values of its molecular descriptors to place it within the established correlation and provide a quantitative prediction of the property of interest. nih.gov

Research Applications in Chemical Sciences

Role as a Versatile Synthetic Intermediate

Aromatic compounds that feature nitro, fluoro, and methyl substituents, such as isomers of Methyl 2-fluoro-5-methyl-4-nitrobenzoate, are highly regarded in organic synthesis. The distinct electronic properties of these functional groups provide chemists with a powerful tool for constructing complex molecules in a controlled and predictable manner.

Building Block for Complex Organic Scaffold Construction

Fluorinated nitroaromatic compounds are valuable building blocks for creating diverse molecular frameworks, particularly in the field of medicinal chemistry. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a molecule with a similar reactive profile, serves as a key starting material in heterocyclic oriented synthesis (HOS). nih.gov This strategy allows for the creation of various nitrogen-containing ring systems, including benzimidazoles, quinoxalinones, and benzodiazepinediones, which are prevalent in many pharmaceutical agents. nih.gov The electron-withdrawing nitro group and the fluorine atom activate the aromatic ring for nucleophilic substitution reactions, while the nitro group itself can be chemically transformed to facilitate ring-closure reactions. In a similar vein, compounds like Methyl 3-Fluoro-4-Nitrobenzoate are considered foundational intermediates for synthesizing agrochemicals and pharmaceuticals. innospk.com

Precursor in Multi-Step Organic Synthesis

The specific functional groups on a fluoronitrobenzoate ring allow for a series of sequential chemical modifications, making these compounds ideal precursors in multi-step synthesis. A common synthetic pathway may involve:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is an excellent leaving group in SNAr reactions, especially when activated by a nitro group on the same ring. This allows for the precise introduction of various nucleophiles (containing oxygen, nitrogen, or sulfur), effectively linking different parts of a molecule. For instance, Methyl 4-fluoro-3-nitrobenzoate is utilized in the synthesis of dimethyl 3-nitro-3′,4-oxydibenzoate through a reaction with a methyl hydroxybenzoate. chemicalbook.com

Reduction of the Nitro Group: The nitro group can be reliably reduced to form an aniline (B41778) (amino) group. This amine is a versatile functional handle, enabling the formation of amides, sulfonamides, or serving as a nucleophile in cyclization reactions to build heterocyclic structures.

Modification of the Ester: The methyl ester can be hydrolyzed to a carboxylic acid, which can then be converted into other derivatives like amides or acid chlorides, further expanding the synthetic possibilities.

This strategic utility makes such compounds indispensable for the systematic assembly of complex molecular targets.

Contributions to Fluorine Chemistry Research

The study of fluorinated aromatic compounds is a cornerstone of modern fluorine chemistry, providing deep insights into chemical reactivity and enabling the development of novel synthetic tools.

Study of the Electronic and Steric Effects of Fluorine on Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring profoundly alters its fundamental properties. numberanalytics.com

Electronic Effects: Fluorine's extreme electronegativity creates a strong, electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring. numberanalytics.comnih.gov This effect generally stabilizes the molecule's orbitals and activates the ring toward attack by nucleophiles. nih.gov This is partially counteracted by a weaker, positive mesomeric effect (+M), where fluorine's lone electron pairs are donated into the aromatic π-system. nih.gov The interplay between these two electronic forces is a critical area of study and has significant consequences for a molecule's reactivity and interactions.

Steric and Conformational Effects: While fluorine is only slightly larger than hydrogen, its presence can introduce steric strain that influences molecular shape and reactivity. lew.roacs.org In pharmaceutical chemistry, the substitution of hydrogen with fluorine at specific positions is a common strategy to block metabolic degradation by enzymes like cytochrome P450, thereby enhancing the drug's stability and duration of action in the body. nih.gov

| Effect of Fluorine Substitution | Description | Impact on the Aromatic System |

|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density through the carbon-fluorine sigma bond due to fluorine's high electronegativity. | Deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. numberanalytics.comnih.gov |

| Mesomeric Effect (+M) | Donation of electron density from fluorine's lone pairs into the aromatic pi-system. | Partially offsets the inductive effect, though the inductive effect is typically dominant. nih.gov |

| C-F Bond Strength | The carbon-fluorine bond is the strongest single bond in organic chemistry. | Confers high thermal and metabolic stability to the molecule. nih.gov |

| Steric Hindrance | The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). | Can influence molecular conformation, receptor binding, and block sites of metabolism. lew.ronih.gov |

Methods for Introducing Fluorine into Organic Molecules

A significant area of chemical research is dedicated to discovering new and improved methods for incorporating fluorine into organic compounds. rsc.org The synthesis of molecules like this compound relies on these specialized techniques. Key approaches include:

Electrophilic Fluorination: Utilizes reagents that act as a source of an electrophilic fluorine ("F+"). Commercially available reagents such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are used to directly fluorinate electron-rich aromatic rings and other substrates. numberanalytics.comnumberanalytics.com

Nucleophilic Fluorination: Involves using a fluoride (B91410) salt (e.g., potassium fluoride) to displace a leaving group on an aromatic ring. numberanalytics.com This method is particularly effective when the ring is activated by electron-withdrawing groups like a nitro group.

Diazotization-Fluorination: A classic method, known as the Balz-Schiemann reaction, involves converting an aromatic amine into a diazonium salt, which is then treated with a fluoride source to install the fluorine atom.

Research in this area focuses on developing safer, more efficient, and highly selective fluorination reactions. news-medical.net

Applications in Advanced Materials Science

The unique properties of fluorinated compounds make them attractive candidates for the development of advanced materials. numberanalytics.com While no specific materials science applications are documented for this compound, its structural motifs are relevant to the field. The inclusion of fluorine in organic materials can lead to:

Enhanced Stability: The strength of the C-F bond often translates to greater thermal stability and resistance to chemical degradation. nih.gov

Modified Surface Properties: Fluorinated polymers are known for their low surface energy, resulting in materials that are water-repellent (hydrophobic) and oil-repellent (lipophobic).

Tuned Electronic Properties: The significant dipole moment of the C-F bond can be exploited to fine-tune the electronic characteristics of organic molecules used in semiconductors, liquid crystals, and other functional materials. nih.govchemimpex.com

As such, small fluorinated molecules can be used as monomers or dopants to create specialty polymers and coatings with precisely engineered properties.

Precursor for Functional Polymers and Coatings

Nitroaromatic compounds are valuable intermediates in the synthesis of functional polymers. nih.gov The nitro group can be chemically modified, for example, by reduction to an amino group, which can then be used in polymerization reactions. The presence of the fluorine atom can also be advantageous, as fluorinated polymers often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy.

Potential in Nonlinear Optics (NLO) Research

Molecules with electron-donating and electron-withdrawing groups on an aromatic ring can exhibit nonlinear optical (NLO) properties. The combination of the methyl (electron-donating) and nitro (electron-withdrawing) groups in this compound suggests that it could be a candidate for investigation in NLO research. NLO materials are of interest for applications in optical communications, data storage, and other photonic technologies.

Utility in Analytical Chemistry

Use as a Reference Standard in Chromatographic and Spectroscopic Methods

Substituted nitroaromatic compounds can serve as reference standards in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.gov The well-defined structure and molecular weight of this compound would make it suitable for use as a standard for the identification and quantification of related compounds in complex mixtures.

Development of Analytical Methodologies for Complex Mixtures

The unique combination of functional groups in this compound could be exploited in the development of new analytical methodologies. For instance, its electrochemical properties, influenced by the nitro group, could be utilized in the development of electrochemical sensors.

Future Research Directions and Emerging Perspectives

Development of Sustainable and Green Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and sustainable processes. For compounds like Methyl 2-fluoro-5-methyl-4-nitrobenzoate, this involves moving away from traditional batch-processing methods, which can be hazardous and generate significant waste, particularly in nitration reactions. ewadirect.com

A primary focus is the adoption of flow chemistry. ewadirect.com This technique offers numerous advantages, including enhanced safety due to smaller reaction volumes, superior heat transfer, and reduced need for solvents. seqens.comamt.uk Flow chemistry allows for the safe handling of hazardous reagents and unstable intermediates, which is particularly relevant for nitration and fluorination processes. seqens.com The transition to continuous flow processes can significantly reduce the environmental footprint and represents a key area of future research for the synthesis of this compound. innospk.com Researchers are exploring green nitrating processes, such as using mixtures of HNO3/Ac2O, to improve the selectivity and environmental profile of the synthesis. researchgate.net

Exploration of Novel Catalytic Transformations

The functional groups of this compound provide multiple sites for catalytic transformations, opening avenues for creating novel molecules. Future research is focused on developing new catalytic systems that can selectively target these groups.

One promising area is the development of transition-metal-free catalytic systems for fluorination and other transformations. nih.gov This approach avoids the cost and potential toxicity associated with heavy metal catalysts. Research into the partial hydrogenation of the nitro group, combined with other reactions in one-pot procedures, could lead to efficient and conceptually novel synthetic strategies. nih.gov The exploration of new catalysts for cross-coupling reactions involving the fluoro and nitro substituents will also be a significant area of investigation, enabling the synthesis of a wider range of complex derivatives.

Advanced Spectroscopic Characterization Under Non-Standard Conditions

Understanding the behavior of this compound under non-standard conditions is crucial for optimizing its synthesis and application. Advanced spectroscopic techniques are essential tools in this endeavor.

Cryogenic Spectroscopy: Techniques like cryogenic fluorescence spectroscopy can provide highly resolved spectral data by minimizing thermal broadening. uea.ac.uknih.gov Studying the compound at low temperatures can offer deeper insights into its intrinsic photophysics without the interference of solvent interactions. uea.ac.uknih.gov This is particularly valuable for understanding the behavior of fluorinated molecules.

High-Pressure Spectroscopy: High-pressure Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, stability, and dynamics of molecules. nih.govdaedalusinnovations.com By applying pressure, it is possible to detect and analyze high-energy sub-states and conformational changes that are not observable under standard conditions. nih.govcreative-biostructure.com This can provide unique information about the compound's reactivity and interactions, which is essential for its use in materials science and biological applications. nih.gov

Deeper Computational Insights into Complex Reactivity and Dynamics

Computational chemistry provides a powerful lens for understanding the intricate details of molecular behavior. For this compound, theoretical calculations are being used to predict its reactivity and guide experimental work.

Density Functional Theory (DFT) and Hartree-Fock (HF) methods are employed to investigate the molecular geometries, vibrational frequencies, and NMR chemical shifts of similar fluoronitrobenzene compounds. prensipjournals.comresearchgate.net These calculations help in characterizing the molecule and understanding its electronic structure. prensipjournals.com Computational simulations can also provide insights into frontier molecular orbitals, electrostatic potential, and intramolecular charge transfer regions, which are key to predicting reactivity and potential applications in areas like materials science and pharmaceuticals. prensipjournals.com Future work will likely involve more complex simulations to model reaction mechanisms and dynamics, aiding in the design of more efficient synthetic routes and novel applications. osti.gov

Integration into Automated Synthesis Platforms

The move towards automation is a key trend in chemical research and production. Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions, leading to faster development of new molecules and processes. sigmaaldrich.commit.edu

These systems can perform entire synthesis workflows, from reagent addition to purification, with increased speed and reduced human error. sigmaaldrich.com For a compound like this compound, automated platforms can be used to rapidly screen different catalysts, solvents, and reaction conditions to find the optimal synthetic route. metoree.com The integration of flow chemistry with automated systems is particularly powerful, enabling continuous production and real-time optimization. mit.edumt.com This approach not only increases efficiency but also generates large datasets that can be used to refine computational models and further accelerate research.

Expanding Applications in Specialized Industrial Chemical Processes and Material Innovations

The unique properties imparted by the fluorine and nitro groups make this compound a valuable precursor for advanced materials and specialized chemicals. chemimpex.comnbinno.com

In materials science, this compound can be used in the development of new polymers and coatings with enhanced thermal stability and durability. chemimpex.com The presence of fluorine can improve properties like lipophilicity and metabolic stability in derived compounds, which is highly desirable in the pharmaceutical and agrochemical industries. nbinno.com Future research will focus on incorporating this molecule into novel materials with tailored electronic and physical properties. Its role as a key intermediate ensures a growing demand in sectors that rely on precisely designed molecules for innovative products. innospk.com

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 2-fluoro-5-methyl-4-nitrobenzoate from its benzoic acid precursor?

- Methodological Answer : The synthesis typically involves two steps:

Acid Chloride Formation : React 2-fluoro-5-methyl-4-nitrobenzoic acid with thionyl chloride (SOCl₂) in benzene under reflux for 4 hours, catalyzed by dimethylformamide (DMF) to form the corresponding benzoyl chloride .

Esterification : Treat the acid chloride with methanol (CH₃OH) under anhydrous conditions to yield the methyl ester. Purification via recrystallization or column chromatography is recommended to isolate the product.

Q. How can spectroscopic methods confirm the regiochemical positions of substituents in this compound?

- Methodological Answer :

- ¹H NMR : Identify methyl groups (δ ~2.5 ppm for CH₃) and aromatic protons. Coupling patterns distinguish fluorine-adjacent protons (e.g., splitting due to ³JHF coupling).

- ¹⁹F NMR : Directly confirms the fluorine atom's position (δ ~-110 ppm for aromatic F) .

- IR Spectroscopy : Detect ester carbonyl (C=O, ~1720 cm⁻¹) and nitro (NO₂, ~1520 and 1350 cm⁻¹) groups.

- NOESY/ROESY : Resolves spatial proximity of substituents to confirm regiochemistry .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol-water mixtures for high-purity crystals.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) as eluent. Monitor fractions via TLC (Rf ~0.5 in same solvent system).

- Distillation : For large-scale synthesis, vacuum distillation avoids thermal decomposition .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining the structure of this compound?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement, which handles high-resolution data and twinning .

- Data Collection : Ensure high-resolution (<1.0 Å) X-ray diffraction data to resolve positional ambiguities.

- Validation : Cross-check with Hirshfeld surface analysis and DFT-optimized molecular geometries to validate bond lengths/angles .

Q. What are common side reactions during nitration of methyl-substituted benzoate esters, and how can they be mitigated?

- Methodological Answer :

- Side Reactions : Over-nitration (e.g., di-nitro byproducts) and isomer formation (e.g., para-to-ortho shifts).

- Mitigation :

- Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to control reactivity.

- Monitor reaction progress via HPLC or GC-MS to detect intermediates.

- Computational modeling (e.g., DFT) predicts regioselectivity and optimizes conditions .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The nitro group (meta-directing, electron-withdrawing) deactivates the ring, reducing electrophilicity. Fluorine (ortho/para-directing, weakly electron-withdrawing) further modulates reactivity.

- Steric Effects : The methyl group at position 5 hinders nucleophilic attack at adjacent positions.

- Experimental Design : Compare reaction rates with analogs (e.g., unsubstituted methyl benzoate) under identical conditions. Use Hammett plots to quantify substituent effects .

Q. What strategies are effective for analyzing data contradictions in synthetic yields or spectroscopic results?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.